An In-depth Technical Guide to 3-Azabicyclo[4.1.0]heptan-5-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Azabicyclo[4.1.0]heptan-5-one: Structure, Properties, and Synthesis
Abstract: The 3-azabicyclo[4.1.0]heptane framework represents a class of saturated heterocyclic scaffolds of significant interest in medicinal chemistry due to its rigid, three-dimensional structure.[1] This guide focuses on a specific derivative, 3-azabicyclo[4.1.0]heptan-5-one, providing a comprehensive overview of its chemical structure, predicted properties, plausible synthetic routes, and potential applications for researchers in drug discovery and organic synthesis. While direct experimental data for this specific ketone is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a scientifically grounded perspective.
Molecular Structure and Physicochemical Properties
The core of 3-azabicyclo[4.1.0]heptan-5-one is a bicyclic system where a piperidinone ring is fused with a cyclopropane ring. This fusion imparts significant conformational rigidity and introduces specific stereochemical considerations. The aminocyclopropane motif is a key pharmacophore in numerous biologically active compounds.[2]
1.1 Nomenclature and Core Structure:
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IUPAC Name: 3-azabicyclo[4.1.0]heptan-5-one
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Core System: A fusion of a six-membered piperidinone ring and a three-membered cyclopropane ring.
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Key Features: The structure contains a secondary amine, a ketone, and a strained cyclopropane ring, suggesting multiple points for chemical modification. The high ring strain inherent in the cyclopropane ring makes it a key feature influencing the molecule's reactivity.[3][4]
1.2 Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₉NO | Provides the elemental composition. |
| Molecular Weight | 111.14 g/mol | Influences diffusion and transport properties. |
| XlogP | -0.5 to 0.5 | Predicts lipophilicity and membrane permeability. |
| H-Bond Donors | 1 (N-H) | Potential for key interactions with biological targets. |
| H-Bond Acceptors | 2 (C=O, N) | Potential for key interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Influences cell permeability and oral bioavailability. |
| pKa (Amine) | ~8.0 - 9.0 | Determines the ionization state at physiological pH. |
Synthesis Strategies
The synthesis of the 3-azabicyclo[4.1.0]heptan-5-one core can be envisioned through several established organic chemistry transformations. A logical and efficient approach involves the cyclopropanation of a suitable tetrahydropyridinone precursor.
2.1 Retrosynthetic Analysis:
A primary retrosynthetic disconnection points to an N-protected 1,2,3,6-tetrahydropyridin-4-one as a key intermediate. This intermediate can be subjected to a cyclopropanation reaction to form the desired bicyclic system. Subsequent deprotection would yield the target molecule.
Caption: Retrosynthetic analysis for 3-azabicyclo[4.1.0]heptan-5-one.
2.2 Key Synthetic Approach: Cyclopropanation
The most direct method for constructing the bicyclo[4.1.0]heptane system is the addition of a carbene or carbenoid to the double bond of a cyclic precursor.[3][6]
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Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), generated from diiodomethane and a zinc-copper couple.[7] It is known for its reliability and stereospecificity with alkenes. The presence of heteroatoms can sometimes influence the reaction, but N-protection mitigates this.
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Diazo-Compound-Mediated Cyclopropanation: Transition metal catalysts, particularly those based on rhodium or copper, can catalyze the decomposition of diazo compounds (like ethyl diazoacetate) to form a metallocarbene, which then reacts with the alkene.[7][8] This method offers a wide range of possibilities for tuning reactivity and selectivity.
2.3 Proposed Experimental Protocol (Simmons-Smith Cyclopropanation)
This protocol outlines a plausible, non-optimized synthesis based on established procedures for related compounds.
Step 1: Synthesis of N-Benzyl-1,2,3,6-tetrahydropyridin-4-one This precursor can be synthesized via established multi-step procedures starting from commercially available materials. The benzyl group is a common and readily cleavable protecting group.
Step 2: Simmons-Smith Cyclopropanation
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To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane (1.8 eq.) in diethyl ether dropwise at a rate that maintains a gentle reflux.
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After the initial exothermic reaction subsides, stir the resulting grey suspension for 1 hour at room temperature.
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Cool the mixture to 0 °C and add a solution of N-Benzyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq.) in diethyl ether dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Filter the mixture through celite, and separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-azabicyclo[4.1.0]heptan-5-one.
Step 3: Deprotection (Hydrogenolysis)
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Dissolve the N-benzyl protected product from Step 2 in ethanol or methanol.
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Add Palladium on carbon (10 wt. %, ~5 mol%) to the solution.
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Filter the catalyst through celite and wash the filter cake with the solvent.
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Concentrate the filtrate under reduced pressure to yield 3-azabicyclo[4.1.0]heptan-5-one.
Caption: Proposed synthetic workflow for 3-azabicyclo[4.1.0]heptan-5-one.
Chemical Reactivity and Potential Applications
The unique structural combination of a secondary amine, a ketone, and a strained cyclopropane ring offers diverse opportunities for chemical modification.
3.1 Key Reaction Sites:
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Nitrogen Atom: The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, and sulfonylation to introduce a wide variety of substituents. This is a common strategy for modulating the physicochemical properties and biological activity of amine-containing drugs.
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Carbonyl Group: The ketone is susceptible to nucleophilic attack, allowing for reactions like reduction to the corresponding alcohol, reductive amination to introduce a second amino group, or Grignard/organolithium addition to create tertiary alcohols.
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Cyclopropane Ring: The strained C-C bonds of the cyclopropane ring can be cleaved under certain conditions, such as hydrogenolysis or treatment with strong acids, leading to ring-opened products.[9][10] This reactivity can be exploited to access different molecular scaffolds.
Caption: Key reactivity sites of the 3-azabicyclo[4.1.0]heptan-5-one scaffold.
3.2 Applications in Medicinal Chemistry:
The 3-azabicyclo[4.1.0]heptane scaffold is a valuable building block in drug discovery. Its rigid, three-dimensional nature allows for precise positioning of functional groups in space, which can lead to improved potency and selectivity for biological targets.[1] Derivatives of this scaffold have been investigated as potent inhibitors for various targets. For instance, a derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, was identified as a potent and selective triple reuptake inhibitor for serotonin, norepinephrine, and dopamine transporters.[11]
The introduction of the ketone at the 5-position provides a versatile handle for further functionalization, enabling the exploration of chemical space around this rigid core. This makes 3-azabicyclo[4.1.0]heptan-5-one a promising starting point for the development of novel therapeutics, particularly in neuroscience and other areas where constrained scaffolds are beneficial.
Conclusion
3-Azabicyclo[4.1.0]heptan-5-one is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental characterization is sparse, its synthesis is feasible through established methods like the Simmons-Smith cyclopropanation of a tetrahydropyridinone precursor. The combination of a reactive amine, a versatile ketone, and a strained cyclopropane ring provides a rich platform for the generation of diverse and conformationally restricted molecules for drug discovery programs. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential.
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